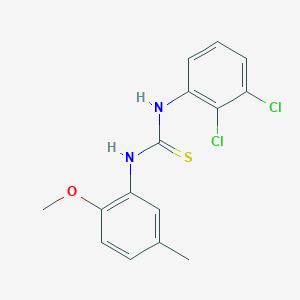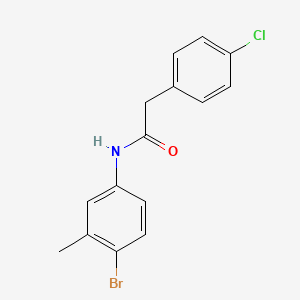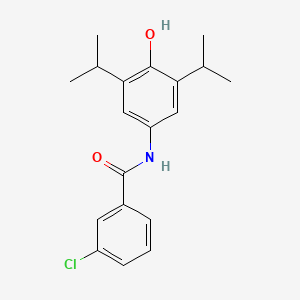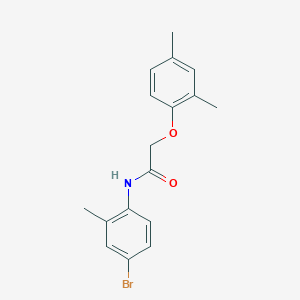
N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds and unwanted vegetation. Diuron is a member of the class of substituted ureas, which are known for their ability to inhibit photosynthesis in plants. This compound has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea works by inhibiting the photosynthetic electron transport chain in plants, which prevents the production of ATP and ultimately leads to cell death. This mechanism of action is similar to that of other substituted urea herbicides, such as Linuron and Chlorotoluron.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea can have a variety of biochemical and physiological effects on plants and other organisms. For example, N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to inhibit the activity of certain enzymes involved in photosynthesis, as well as the uptake of certain nutrients by plants. Additionally, N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have toxic effects on certain types of algae and aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and it is readily available from commercial suppliers. Additionally, N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea is relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, there are also some limitations to the use of N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea in laboratory experiments. For example, its herbicidal properties can make it difficult to use in experiments involving plants, and its toxicity can limit its use in experiments involving aquatic organisms.
Direcciones Futuras
There are several potential future directions for research involving N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea. For example, further studies could investigate its potential use as a fungicide or bactericide, or its effects on other types of organisms. Additionally, studies could investigate the potential for N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea to be used in combination with other herbicides or pesticides to increase their efficacy. Finally, studies could investigate the potential for N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea to be used in bioremediation efforts to clean up contaminated soils or waterways.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea can be synthesized by reacting 2,3-dichloroaniline with 2-methoxy-5-methylphenyl isocyanate in the presence of a thiourea catalyst. This reaction results in the formation of N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea, which can be purified and isolated using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea has been extensively studied for its herbicidal properties, as well as its potential use in other areas of scientific research. For example, N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to inhibit the growth of certain types of algae, making it a useful tool for studying the effects of algae on aquatic ecosystems. Additionally, N-(2,3-dichlorophenyl)-N'-(2-methoxy-5-methylphenyl)thiourea has been investigated for its potential use as a fungicide, as well as its ability to inhibit the growth of certain types of bacteria.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-methoxy-5-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-9-6-7-13(20-2)12(8-9)19-15(21)18-11-5-3-4-10(16)14(11)17/h3-8H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANRGOSCPQQDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)
![ethyl 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5842277.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5842291.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B5842295.png)



![4'-[({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5842329.png)

![3-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5842348.png)
![2-[(3-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5842354.png)
